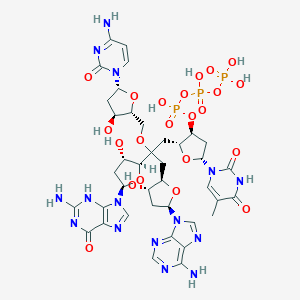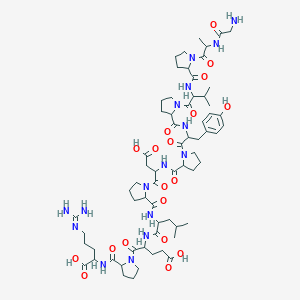
3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide, also known as DMTIC, is a heterocyclic compound that has been extensively studied for its various applications in scientific research. This compound is a derivative of 1,2,4-triazole and has a unique chemical structure that makes it an ideal candidate for various biochemical and physiological studies.
作用機序
The mechanism of action of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide is not fully understood yet. However, it has been proposed that 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide may act as an inhibitor of various enzymes and proteins that are involved in the regulation of various physiological processes. It has also been suggested that 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide may interact with various receptors in the body and modulate their activity.
生化学的および生理学的効果
3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been found to have neuroprotective effects and may be useful in the treatment of various neurodegenerative disorders.
実験室実験の利点と制限
One of the primary advantages of using 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide in lab experiments is its unique chemical structure that makes it an ideal candidate for various biochemical and physiological studies. However, one of the limitations of using 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide is its low solubility in non-polar solvents, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide. One of the primary areas of research is the elucidation of its mechanism of action and its interaction with various enzymes and receptors in the body. Another area of research is the development of new drugs and pharmaceutical compounds based on the structure of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide. Additionally, the use of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide in the treatment of various neurodegenerative disorders is an area of active research.
合成法
3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide can be synthesized through a simple and efficient method that involves the reaction of 3,3-dimethyl-1-butene with hydrazine hydrate and carbon dioxide under high pressure and temperature conditions. This reaction results in the formation of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide as a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide has been extensively studied for its various scientific research applications. One of the primary uses of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide is in the synthesis of various pharmaceutical compounds and drugs. It has been found that 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide can be used as a key intermediate in the synthesis of various anti-cancer and anti-inflammatory drugs.
特性
CAS番号 |
119493-09-3 |
|---|---|
製品名 |
3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide |
分子式 |
C5H8N4O2 |
分子量 |
156.14 g/mol |
IUPAC名 |
3,3-dimethyl-5-oxo-1,2,4-triazole-4-carboxamide |
InChI |
InChI=1S/C5H8N4O2/c1-5(2)8-7-4(11)9(5)3(6)10/h1-2H3,(H2,6,10) |
InChIキー |
JDRCEPLVSGXOFJ-UHFFFAOYSA-N |
SMILES |
CC1(N=NC(=O)N1C(=O)N)C |
正規SMILES |
CC1(N=NC(=O)N1C(=O)N)C |
同義語 |
4H-1,2,4-Triazole-4-carboxamide,3,5-dihydro-3,3-dimethyl-5-oxo-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B56429.png)










